molecular formula C9H19N3O B2679112 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea CAS No. 1823318-72-4

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea

Cat. No. B2679112
CAS RN: 1823318-72-4
M. Wt: 185.271
InChI Key: CFIQSNSIYADIPR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can vary widely depending on the specific compound and conditions. For example, one reaction involved treating a compound with PhLi/CuCN in ethyl ether at 0ºC and left overnight at room temperature .

Scientific Research Applications

Novel Phosphoranes and Urea Derivatives

Phosphoranes containing urea derivatives have been synthesized, showcasing the role of ureas in creating chemoselective reactions for producing imidazolidine compounds with potential applications in materials science and catalysis. This approach exemplifies urea's utility in facilitating selective chemical transformations (Afshar & Islami, 2009).

Anticancer Drug Intermediates

Urea compounds have been utilized as intermediates in the synthesis of small molecule anticancer drugs, demonstrating the significant role of ureas in pharmaceutical research. The high-yield synthesis method for 1-methyl-3-(5-nitropyridin-2-yl) urea underlines the importance of ureas in the development of novel therapeutic agents (Zhang et al., 2019).

Hydrogel Formation and Rheology

Ureas have been employed to form hydrogels with varying rheological and morphological properties, influenced by the identity of anions. This application highlights urea's potential in designing materials with tunable physical properties for biomedical and environmental applications (Lloyd & Steed, 2011).

Synthesis and Characterization of Thiazolidinones

Ureas serve as precursors in the regioselective synthesis of thiazolidinones, showcasing their versatility in organic synthesis and the development of compounds with potential biological activities (Klika et al., 2002).

Genetic Engineering in Sake Yeast

In an effort to reduce carcinogenic compounds in sake, urea production was minimized through genetic engineering of sake yeast, illustrating urea's relevance in food science and safety (Kitamoto et al., 1991).

Acetylcholinesterase Inhibitors

Ureas have been explored as acetylcholinesterase inhibitors for their potential in treating neurological disorders, highlighting their importance in the development of new therapeutic strategies (Vidaluc et al., 1995).

Osmolyte Effects on Protein

The combination of urea and methylamines as osmolytes in certain organisms suggests a unique strategy for protein stabilization, underscoring urea's role in biochemical research and its implications for understanding cellular adaptation to environmental stress (Lin & Timasheff, 1994).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . This involves understanding the structure-activity relationship of the studied compounds and how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

1-methyl-3-[2-(1-methylpyrrolidin-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10-9(13)11-6-5-8-4-3-7-12(8)2/h8H,3-7H2,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIQSNSIYADIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea

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